molecular formula C19H29BO2 B2730345 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester CAS No. 2096339-40-9

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester

Cat. No.: B2730345
CAS No.: 2096339-40-9
M. Wt: 300.25
InChI Key: ZBEAZCIIZXRBKB-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in metal-catalyzed carbon-carbon bond formation reactions such as the Suzuki–Miyaura coupling reaction . This compound is known for its stability and versatility, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclohexylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), ethanol, water

Major Products

    Biaryls: Formed in Suzuki–Miyaura coupling reactions

    Alkenes: Formed in coupling reactions with vinyl halides

    Boronic Acids: Formed through hydrolysis of the boronic ester

Scientific Research Applications

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling reaction, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester can be compared with other similar boronic esters, such as:

The uniqueness of this compound lies in its enhanced stability and steric properties, which can affect its reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

2-[4-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h10-13,15H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAZCIIZXRBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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